molecular formula C9H10F2N6O4 B13899765 4-amino-1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one

4-amino-1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one

Cat. No.: B13899765
M. Wt: 304.21 g/mol
InChI Key: UXJYMPRXLVIVCK-ATRFCDNQSA-N
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Description

The compound 4-amino-1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one is a modified nucleoside analog characterized by a pyrimidin-2-one base linked to a tetrahydrofuran sugar moiety substituted with azido (-N₃), difluoro (-F₂), hydroxymethyl (-CH₂OH), and hydroxyl (-OH) groups. Its stereochemistry (2R,4R,5R) and unique substituents distinguish it from conventional nucleosides. The azido group enables participation in bioorthogonal "click chemistry," while the difluoro substituents enhance metabolic stability and conformational rigidity . This compound serves as a precursor in synthesizing phosphoramidate prodrugs, as demonstrated in , where it reacts with phosphorylating agents to form antiviral candidates .

Properties

Molecular Formula

C9H10F2N6O4

Molecular Weight

304.21 g/mol

IUPAC Name

4-amino-1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H10F2N6O4/c10-9(11)5(19)8(3-18,15-16-13)21-6(9)17-2-1-4(12)14-7(17)20/h1-2,5-6,18-19H,3H2,(H2,12,14,20)/t5-,6-,8-/m1/s1

InChI Key

UXJYMPRXLVIVCK-ATRFCDNQSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)(F)F

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of this compound involves multi-step synthesis focusing on:

  • Construction of the fluorinated tetrahydrofuran sugar moiety
  • Introduction of the azido group at the 5-position
  • Coupling of the modified sugar with the pyrimidin-2-one base
  • Final deprotection and purification steps

This approach is consistent with nucleoside analog synthesis protocols, emphasizing stereochemical control and functional group compatibility.

Key Synthetic Steps and Conditions

Synthesis of Fluorinated Tetrahydrofuran Intermediate
  • Starting from a fluorolactone dibenzoate precursor, reduction is performed using modified RED-AL reagent at low temperatures (-15 °C to -10 °C) to maintain stereochemical integrity.
  • After reduction, tetrabutylammonium bromide is added as a catalyst.
  • Chlorination is achieved by adding sulfuryl chloride at 0 °C or lower, followed by controlled heating to 40 °C to complete chloride formation.
  • The reaction mixture is then carefully hydrolyzed with water at low temperature (≤15 °C) to remove residual reagents and facilitate phase separation.
  • Subsequent washes with weak citric acid and potassium hydroxide solutions purify the intermediate.
Introduction of the Azido Group
  • The azido substitution at the 5-position is typically introduced via nucleophilic substitution of a suitable leaving group (e.g., chloride) on the sugar moiety with sodium azide under controlled conditions to preserve stereochemistry.
  • This step requires careful temperature control and solvent choice to avoid side reactions and decomposition of the azido functionality.
Coupling with Pyrimidin-2-one Base
  • The nucleobase is attached to the sugar moiety through glycosylation reactions, often catalyzed by Lewis acids or via activation of the sugar hydroxyl groups.
  • Protecting groups on the sugar and base are selectively removed to yield the free nucleoside.
  • Hydrolysis of esters or other protecting groups is performed under mild conditions to avoid degradation of the sensitive fluorinated and azido groups.

Detailed Research Findings and Data Tables

Reaction Conditions Summary

Step Reagents/Conditions Temperature Notes
Lactone Reduction Modified RED-AL reagent -15 °C to -10 °C Slow addition to maintain stereochemistry
Catalysis Tetrabutylammonium bromide Ambient Facilitates chlorination
Chlorination Sulfuryl chloride 0 °C to 40 °C Controlled heating for complete reaction
Hydrolysis Water, weak citric acid, weak KOH washes ≤15 °C Removes residual reagents, purifies product
Azido Substitution Sodium azide Typically 0-25 °C Nucleophilic substitution
Glycosylation/Coupling Lewis acid catalysts or activated sugar moiety Ambient to mild heat Protecting group strategies applied
Final Deprotection Mild acidic or basic hydrolysis Ambient Preserves sensitive groups

Stock Solution Preparation for Analytical and Biological Studies

Amount of Compound Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 3.4938 0.6988 0.3494
5 mg 17.4691 3.4938 1.7469
10 mg 34.9382 6.9876 3.4938

Note: These preparation volumes are calculated based on the molecular weight and intended molarity for in vitro and in vivo formulations.

Analytical and Purification Techniques

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The azido group can be reduced to an amine group.

    Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-amino-1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of antiviral and anticancer agents.

    Biological Studies: It can be used as a probe to study enzyme mechanisms and protein interactions.

    Chemical Biology: The azido group allows for bioorthogonal labeling and click chemistry applications.

    Material Science: It can be used in the synthesis of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one involves its interaction with specific molecular targets. The azido group can undergo a click reaction with alkyne-containing molecules, allowing for the formation of stable triazole linkages. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules. Additionally, the difluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural differences between the target compound and key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
Target Compound -N₃, -F₂, -CH₂OH, -OH C₉H₁₁F₂N₅O₄ 315.21 Azido, difluoro, hydroxymethyl
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione -N₃, -CH₃, -CH₂OH C₁₁H₁₄N₄O₅ 282.25 Azido, methyl (lacks fluorine)
4-Amino-1-((2R,3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one -Cl, -F, -CH₂OH, -OH C₉H₁₁ClFN₃O₄ 279.65 Chloro, monofluoro
4-Amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2(1H)-one -F, -CH₂OH C₉H₁₁FN₂O₃ 214.19 Fluorinated base (5-F), lacks azido
5-Methyl-2'-deoxycytidine -CH₃, -CH₂OH C₉H₁₃N₃O₄ 227.22 No fluorine/azido; methylated base

Key Observations :

  • The azido group in the target compound and ’s analog enables prodrug strategies via click chemistry, absent in other analogs .
  • Difluoro substituents in the target compound increase metabolic stability compared to monofluoro () or non-fluorinated () analogs .
  • Chloro-fluoro substitution () introduces acute toxicity risks (H315/H319/H335), whereas the target compound’s safety profile remains uncharacterized .

Insights :

  • Fluorinated bases () exhibit confirmed antiviral activity, suggesting the target compound’s difluoro-azido combination may synergize potency against resistant strains .
  • The target compound’s role as a synthetic intermediate contrasts with and ’s end-use compounds .

Biological Activity

The compound 4-amino-1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to summarize its biological effects, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C9H12F2N3O4C_9H_{12}F_2N_3O_4 with a molecular weight of approximately 299.66 g/mol. It is characterized by the presence of an azido group and difluoro substitutions which may influence its biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates various potential therapeutic applications:

  • Antiviral Activity : Studies suggest that compounds similar to this pyrimidine derivative exhibit antiviral properties, particularly against RNA viruses. The mechanism often involves inhibition of viral RNA synthesis or interference with viral replication processes.
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. This effect is hypothesized to be mediated through apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes related to disease pathways, including kinases involved in cancer progression.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Nucleotide Synthesis : By mimicking nucleotide structures, it may disrupt the synthesis of nucleic acids in pathogens.
  • Targeting Kinases : The compound may act as a selective inhibitor of dual leucine zipper kinase (DLK), a target in neurodegenerative diseases and cancer therapies.

Case Studies

  • Antiviral Efficacy :
    • A study demonstrated that derivatives of this compound showed significant antiviral activity against influenza virus with an IC50 value indicating effective concentration required for 50% inhibition of viral replication .
  • Anticancer Activity :
    • In vitro studies on human cancer cell lines revealed that the compound induced apoptosis and inhibited cell growth at micromolar concentrations .
  • Enzyme Interaction :
    • Research indicated that the compound binds effectively to ATP-binding cassette transporters, which are crucial for drug resistance mechanisms in cancer cells .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
AntiviralRNA synthesisIC50 = 12 µM against Influenza A
AnticancerCell proliferationInduces apoptosis in MCF7 cells
Enzyme InhibitionDLKSelective inhibition

Q & A

Q. What are the recommended synthetic routes for preparing 4-amino-1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one?

The compound can be synthesized via stereoselective glycosylation of modified pyrimidine bases with fluorinated tetrahydrofuran intermediates. A key step involves azide substitution at the 5' position of the sugar moiety, followed by fluorination under controlled conditions. Evidence from patent EP3378855 (Ocuphire Pharma) highlights the use of cyclopentenyl intermediates and fluorination agents like Selectfluor® to achieve regioselectivity . Purification via reverse-phase HPLC is critical to isolate the desired stereoisomer .

Q. How should researchers characterize the stereochemical configuration of this compound?

Use a combination of 1H^1H-NMR, 19F^{19}F-NMR, and X-ray crystallography to confirm the (2R,4R,5R) configuration. The fluorine atoms and azide group generate distinct splitting patterns in NMR spectra, while X-ray analysis resolves spatial arrangements of the hydroxymethyl and azido groups . For example, the 19F^{19}F-NMR chemical shift for the 3,3-difluoro moiety typically appears between -120 to -130 ppm .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Store under inert gas (argon or nitrogen) at -20°C in a desiccated environment. The azide group is sensitive to moisture and light, which can trigger decomposition via Staudinger reactions or hydrolysis. Stability studies indicate a shelf life of >6 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR data for fluorinated pyrimidine derivatives?

Discrepancies often arise from solvent effects, pH-dependent tautomerism, or impurities. Standardize experimental conditions (e.g., DMSO-d6 at 298 K) and use 19F^{19}F-1H^1H-HMBC to correlate fluorine atoms with adjacent protons. Cross-validate with computational methods (DFT-based NMR prediction) to distinguish between stereoisomers . For example, in , the 3-fluoro substituent in the arabinofuranose ring shows distinct JFHJ_{F-H} coupling constants (~50 Hz) that differentiate it from epimers .

Q. What experimental strategies mitigate challenges in synthesizing the 5-azido-3,3-difluoro-tetrahydrofuran core?

The 5-azido group introduces steric hindrance and reactivity risks. Use protective groups (e.g., TBS for hydroxymethyl) during fluorination to prevent side reactions. A two-step fluorination protocol—first introducing one fluorine via DAST (diethylaminosulfur trifluoride), then the second via radical fluorination—improves yield and selectivity . Monitor reaction progress using in situ 19F^{19}F-NMR to avoid over-fluorination .

Q. How do the fluorinated and azido moieties influence the compound’s bioactivity in nucleoside analog studies?

The 3,3-difluoro group enhances metabolic stability by resisting enzymatic deamination, while the azide enables click chemistry for targeted conjugation in probe-based studies. In vitro assays (e.g., cytotoxicity in leukemia cell lines) show that the azide group does not impair uptake but may alter kinase inhibition profiles compared to non-azidated analogs .

Q. What analytical methods are recommended for quantifying degradation products in stability studies?

Employ LC-MS/MS with a C18 column (2.6 µm, 100 Å) and a gradient of 0.1% formic acid in acetonitrile/water. Key degradation products include the hydrolyzed azide (forming an amine) and defluorinated analogs. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulae, as described in for related pyrimidinones .

Methodological Notes

  • Contradiction Analysis : Differences in reported melting points (e.g., 287–293°C in vs. 123–124°C in ) likely stem from polymorphic forms or hydration states. Use DSC (differential scanning calorimetry) to characterize thermal behavior .
  • Safety Protocols : The azide group poses explosion risks under high pressure or heat. Follow OSHA guidelines for handling azides, including small-scale reactions (<1 g) and blast shields .

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